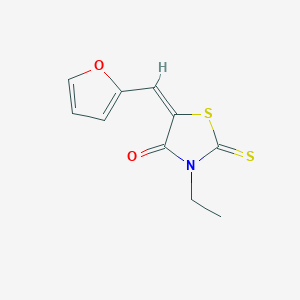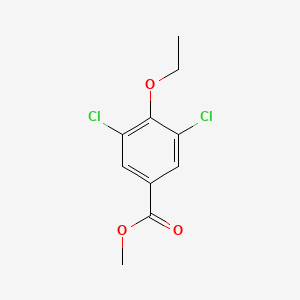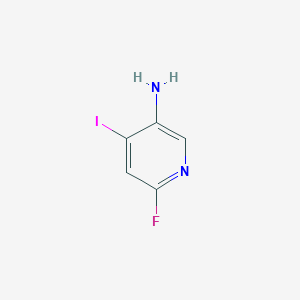
6-Fluoro-4-iodopyridin-3-amine
概要
説明
6-Fluoro-4-iodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H4FIN2 . It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position, an iodine atom at the 4th position, and an amino group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .
化学反応の分析
Types of Reactions: 6-Fluoro-4-iodopyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Amino derivatives and nitro derivatives depending on the reaction conditions .
科学的研究の応用
6-Fluoro-4-iodopyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desirable properties
作用機序
The mechanism of action of 6-Fluoro-4-iodopyridin-3-amine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets. The amino group can participate in hydrogen bonding and other interactions, further contributing to its biological activity .
類似化合物との比較
3-Amino-4-iodopyridine: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
4-Iodo-3-pyridinamine:
2-Fluoro-4-iodopyridine: Similar but with the fluorine atom at a different position, which can influence its chemical behavior and applications.
Uniqueness: 6-Fluoro-4-iodopyridin-3-amine is unique due to the specific combination of fluorine, iodine, and amino substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
6-fluoro-4-iodopyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBMCCCOJQFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
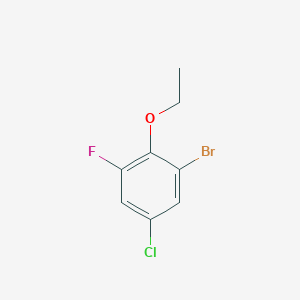
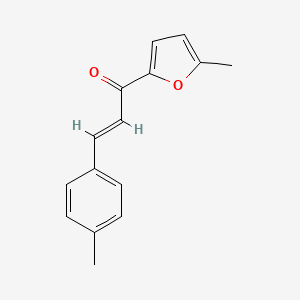
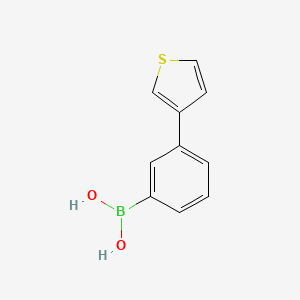
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)
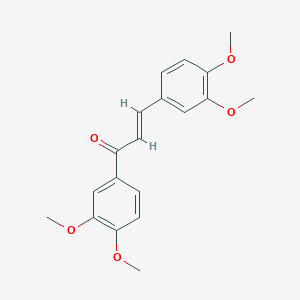
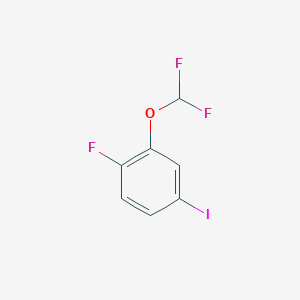
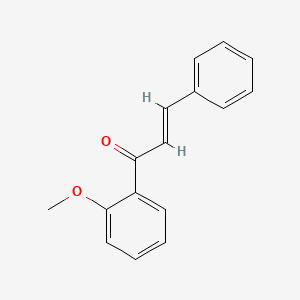
![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)
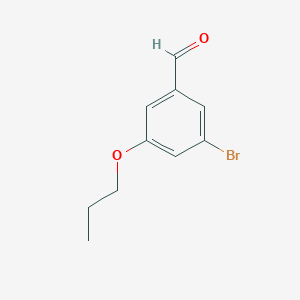
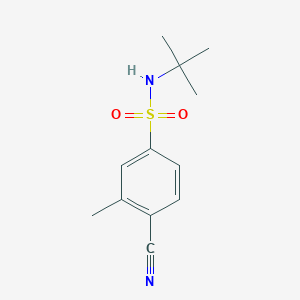
![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)
